SRA880
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C29H36N4O8 |
|---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone;propanedioic acid |
InChI |
InChI=1S/C26H32N4O4.C3H4O4/c1-27-17-20(14-19-15-23-18(16-24(19)27)4-3-5-25(23)34-2)26(31)29-12-10-28(11-13-29)21-6-8-22(9-7-21)30(32)33;4-2(5)1-3(6)7/h3-9,19-20,24H,10-17H2,1-2H3;1H2,(H,4,5)(H,6,7)/t19-,20-,24-;/m1./s1 |
InChI Key |
ACSWUHCQQFGYBZ-GIEJAJRFSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O |
Canonical SMILES |
CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O |
Synonyms |
1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide 1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide hydrogen malonate SRA 880 SRA-880 SRA880 |
Origin of Product |
United States |
Nvp Sra880: a Non Peptide Somatostatin Sst1 Receptor Antagonist
Discovery and Initial Pharmacological Characterization of NVP-SRA880
NVP-SRA880, also known as SRA880 or obelin, is a synthetic organic compound identified as a non-peptide somatostatin (B550006) sst1 receptor antagonist. vulcanchem.comnih.gov Its in vitro characteristics were detailed in a report describing it as the first selective non-peptide antagonist for the somatostatin sst1 receptor. capes.gov.brnih.gov Initial pharmacological characterization involved evaluating NVP-SRA880 in various in vitro systems across different species, utilizing both native and recombinant receptors. capes.gov.brnih.gov These studies employed techniques such as radioligand binding and second messenger/transduction assays to understand its interaction with the sst1 receptor. capes.gov.brnih.gov
Specificity and Binding Profile of NVP-SRA880 Across Somatostatin Receptor Subtypes
A key feature of NVP-SRA880 is its specificity for the sst1 receptor subtype. Research has shown that NVP-SRA880 possesses high affinity for native somatostatin sst1 receptors in the cerebral cortex of rats, mice, monkeys, and humans, with reported pKd values ranging from 7.8 to 8.6. capes.gov.brnih.gov It also demonstrates high affinity for human recombinant sst1 receptors, with pKd values between 8.0 and 8.1. capes.gov.brnih.govscispace.com
Crucially, NVP-SRA880 exhibits significantly lower affinity for the other human recombinant somatostatin receptor subtypes (sst2, sst3, sst4, and sst5), with pKd values reported as ≤ 6.0. capes.gov.brnih.gov This substantial difference in affinity underscores its selectivity for sst1 receptors. While primarily selective for sst1, studies have noted that NVP-SRA880 can also bind to human dopamine (B1211576) D4 receptors, which could contribute to broader pharmacological effects. capes.gov.brnih.govvulcanchem.com
The binding profile of NVP-SRA880, as determined through radioligand binding studies, confirms its preferential interaction with sst1 receptors compared to other somatostatin receptor subtypes. capes.gov.brnih.gov
Table 1: Binding Affinity (pKd) of NVP-SRA880 for Human Recombinant Somatostatin Receptor Subtypes
| Receptor Subtype | pKd Value |
| sst1 | 8.0 – 8.1 |
| sst2 | ≤ 6.0 |
| sst3 | ≤ 6.0 |
| sst4 | ≤ 6.0 |
| sst5 | ≤ 6.0 |
Data compiled from research findings. capes.gov.brnih.gov
Advantages of NVP-SRA880 as a Non-Peptide Ligand in Somatostatin Research
The development of non-peptide somatostatin receptor ligands like NVP-SRA880 offers several advantages over traditional peptide analogs. Peptide ligands often suffer from limitations such as poor bioavailability, rapid degradation by peptidases, and limited ability to cross biological membranes, including the blood-brain barrier. sigmaaldrich.commdpi.com
As a non-peptide compound, NVP-SRA880 is expected to exhibit improved pharmacokinetic properties, such as better stability and potentially enhanced bioavailability, making it a more practical tool for both in vitro and in vivo studies aimed at characterizing sst1 receptor-mediated effects. sigmaaldrich.comcapes.gov.brnih.gov Its non-peptidic nature can facilitate its use in research where the limitations of peptides would be prohibitive.
Comparative Pharmacology of NVP-SRA880 with Agonists and Other Antagonists
Pharmacological studies have characterized NVP-SRA880 as an apparently surmountable antagonist at the sst1 receptor. capes.gov.brnih.gov This indicates that its inhibitory effect can be overcome by increasing concentrations of an agonist. Studies using transduction assays, such as those measuring somatotropin release inhibiting factor (SRIF)-induced inhibition of forskolin-stimulated cAMP accumulation, SRIF stimulated-GTPγS binding, and SRIF stimulated luciferase gene expression, have shown that NVP-SRA880 is devoid of intrinsic activity (it does not activate the receptor on its own) and acts to block the effects of sst1 agonists. capes.gov.brnih.gov Its pKB values in these functional assays ranged from 7.5 to 7.7, supporting its role as a competitive antagonist. capes.gov.brnih.gov
Comparing NVP-SRA880 to sst1 agonists like CH275 and L-797,591, which activate the receptor and mimic the effects of somatostatin, highlights its opposing action as an antagonist. researchgate.net For instance, CH275 has been shown to reduce somatostatin levels in a concentration-dependent manner, an effect that was reversed by NVP-SRA880. researchgate.netnih.gov This demonstrates the ability of NVP-SRA880 to block the functional effects mediated by sst1 receptor activation.
Compared to other somatostatin receptor antagonists, NVP-SRA880 is distinguished by its selectivity for the sst1 subtype. While other antagonists exist for different somatostatin receptor subtypes (e.g., CYN-154806 for sst2 or ACQ090 for sst3), NVP-SRA880 was the first reported non-peptide antagonist specifically targeting sst1. sigmaaldrich.comcapes.gov.brnih.govnih.gov This makes it a valuable tool for researchers specifically interested in the physiological roles and therapeutic potential associated with blocking sst1 receptor activity.
Table 2: Comparative Functional Activity of NVP-SRA880 and sst1 Agonists
| Compound | Receptor Interaction | Functional Effect (e.g., on Somatostatin Release) | pKB or IC50 |
| NVP-SRA880 | sst1 Antagonist | Reverses agonist-induced effects | 7.5 – 7.7 (pKB) capes.gov.brnih.gov |
| CH275 | sst1 Agonist | Reduces somatostatin levels researchgate.netnih.gov | Not directly comparable (agonist) |
| L-797,591 | sst1 Agonist | Mimics CH275 effect researchgate.net | Not directly comparable (agonist) |
Note: Functional assay results and specific parameters may vary depending on the experimental system used.
Elucidating the Molecular and Cellular Mechanisms of Nvp Sra880 Action
Mechanistic Basis of Somatostatin (B550006) sst1 Receptor Antagonism by NVP-SRA880
The primary mechanism of NVP-SRA880 is its direct interaction with the sst1 receptor, where it acts as a potent and selective antagonist. This antagonism is characterized by its competitive nature and its ability to block the intracellular signaling cascades typically initiated by the endogenous ligand, somatostatin (also known as somatotropin release-inhibiting factor, SRIF).
NVP-SRA880 functions as a competitive antagonist at the sst1 receptor. nih.gov This means it binds to the same site on the receptor as the endogenous agonist, somatostatin, but does not activate the receptor. By occupying the binding site, NVP-SRA880 prevents somatostatin from binding and initiating its biological effects. Radioligand binding studies have demonstrated the high affinity of NVP-SRA880 for sst1 receptors from various species. nih.gov
The antagonism by NVP-SRA880 is surmountable, a key characteristic of competitive antagonists. This implies that the inhibitory effect of NVP-SRA880 can be overcome by increasing the concentration of the agonist. Functional assays have consistently shown that in the presence of NVP-SRA880, the concentration-response curve for somatostatin is shifted to the right, without a change in the maximum response, which is indicative of competitive antagonism. nih.gov In these functional assays, NVP-SRA880 itself was devoid of any intrinsic activity, confirming its status as a pure antagonist. nih.gov
| Parameter | Receptor Type | Value | Assay Type |
|---|---|---|---|
| pK(d) (Binding Affinity) | Human recombinant sst1 | 8.0 - 8.1 | Radioligand Binding |
| pK(d) (Binding Affinity) | Native rat, mouse, monkey, human cortex sst1 | 7.8 - 8.6 | Radioligand Binding |
| pK(B) (Functional Antagonism) | sst1 | 7.5 - 7.7 | Functional Assays (cAMP, GTPγS) |
Data derived from in vitro characterization studies. nih.gov
Somatostatin receptors, including sst1, are classic G-protein coupled receptors (GPCRs) that mediate their effects by influencing intracellular signaling pathways. nih.gov A primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov NVP-SRA880, by blocking the activation of the sst1 receptor, effectively prevents this somatostatin-induced signal transduction.
In vitro studies have demonstrated that NVP-SRA880 antagonizes the inhibitory effects of somatostatin on forskolin-stimulated cAMP accumulation. nih.gov Furthermore, it blocks the somatostatin-stimulated binding of GTPγS, a non-hydrolyzable analog of GTP, to G-proteins. nih.gov This directly confirms that NVP-SRA880 interferes with the initial step of G-protein activation following receptor engagement by an agonist. By preventing the decrease in cAMP and blocking G-protein activation, NVP-SRA880 nullifies the downstream cellular responses mediated by the sst1 receptor.
Allosteric or Orthosteric Interactions with Dopamine (B1211576) D4 Receptors
Beyond its high affinity for the sst1 receptor, NVP-SRA880 also displays a significant affinity for the human dopamine D4 receptor. nih.gov While it shows low affinity for other somatostatin receptor subtypes (pKd ≤ 6.0) and a wide range of other neurotransmitter receptors, its interaction with the D4 receptor is a notable exception. nih.gov
The available literature characterizes the binding of various antagonists to the dopamine D4 receptor at the orthosteric site, the same site where the endogenous ligand dopamine binds. nih.govmdpi.com While the specific nature of NVP-SRA880's interaction with the D4 receptor (i.e., whether it is orthosteric or allosteric) is not definitively specified in the primary characterization studies, the high affinity suggests a direct and significant interaction. Orthosteric antagonists for the D4 receptor typically form strong interactions, such as a salt bridge with a conserved aspartate residue (D3.32), which is crucial for their inhibitory action. nih.gov Further research would be required to conclusively determine if NVP-SRA880 binds to this orthosteric site or to a distinct allosteric site on the D4 receptor.
Regulation of Endogenous Somatostatin Release by NVP-SRA880
Evidence suggests that the sst1 receptor can function as an autoreceptor, playing a role in the negative feedback regulation of somatostatin release. nih.gov An autoreceptor is a receptor located on the presynaptic nerve terminal that is sensitive to the neurotransmitter released by that terminal. Activation of these autoreceptors typically inhibits further release of the neurotransmitter.
Studies in rat retinal explants have shown that the sst1-selective agonist, CH275, reduces the release of somatostatin. nih.gov Crucially, this inhibitory effect is reversed by NVP-SRA880. nih.gov By blocking the sst1 autoreceptor, NVP-SRA880 prevents the inhibitory effect of endogenous somatostatin on its own release. This leads to a disinhibition, or an increase, in the release of somatostatin from the neuron. This finding indicates that part of the pharmacological profile of NVP-SRA880 may be attributed to its ability to enhance local somatostatin levels by blocking this negative feedback loop.
G-Protein Coupling and NVP-SRA880-Mediated Signaling Pathways
The signaling of somatostatin receptors is fundamentally linked to their interaction with heterotrimeric G-proteins. The antagonism of NVP-SRA880 is defined by its ability to prevent the conformational changes in the sst1 receptor that are necessary for G-protein coupling and activation.
The five subtypes of somatostatin receptors are known to couple with inhibitory G-proteins of the Gi/o family. nih.gov Upon agonist binding, the receptor facilitates the exchange of GDP for GTP on the α-subunit of the G-protein, leading to the dissociation of the Gα(GTP) and Gβγ subunits, which then go on to modulate their respective downstream effectors, such as adenylyl cyclase. nih.gov
NVP-SRA880's mechanism of action is centered on preventing this initial step. As demonstrated in GTPγS binding assays, NVP-SRA880 acts as an antagonist to the SRIF-stimulated engagement of G-proteins. nih.gov By competitively binding to the sst1 receptor, NVP-SRA880 stabilizes the receptor in an inactive conformation, rendering it incapable of coupling to and activating the Gi/o protein subunits. This blockade of Gi/o protein engagement is the pivotal event that prevents the transduction of the inhibitory somatostatin signal into the cell.
| Receptor Target | Affinity (pKd) | Interaction Type |
|---|---|---|
| Somatostatin sst1 | High (pKd 8.0-8.1 for human recombinant) | Competitive Antagonist |
| Other Somatostatin Receptors (sst2, sst3, sst4, sst5) | Low (pKd ≤ 6.0) | - |
| Dopamine D4 | Significant | Not definitively specified (likely antagonist) |
Data compiled from in vitro characterization studies. nih.gov
Modulation of Adenylyl Cyclase Activity and cAMP Levels
NVP-SRA880 exerts its effects on adenylyl cyclase and cyclic AMP (cAMP) levels through its action as a selective and competitive antagonist of the somatostatin receptor subtype 1 (sst1). researchgate.net The sst1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand somatostatin, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. nih.gov
As an antagonist, NVP-SRA880 itself does not possess intrinsic activity to modulate adenylyl cyclase or cAMP levels on its own. researchgate.net Instead, its primary mechanism of action is to block the inhibitory effect of somatostatin or other sst1 agonists. In experimental settings, this is often observed by its ability to counteract the suppression of forskolin-stimulated cAMP accumulation. Forskolin is a direct activator of adenylyl cyclase, and its effects can be attenuated by the activation of inhibitory GPCRs like sst1. NVP-SRA880, by binding to the sst1 receptor without activating it, prevents somatostatin from inhibiting adenylyl cyclase, thereby restoring or maintaining higher intracellular cAMP concentrations in the presence of an sst1 agonist. researchgate.net
In vitro studies have demonstrated that NVP-SRA880 acts as a surmountable antagonist in assays measuring the inhibition of forskolin-stimulated cAMP accumulation induced by somatotropin release inhibiting factor (SRIF), another name for somatostatin. researchgate.net This competitive antagonism means that the inhibitory effect of NVP-SRA880 can be overcome by increasing the concentration of the agonist.
The potency of NVP-SRA880 as an sst1 receptor antagonist has been quantified in various transduction assays. The following table summarizes the antagonist affinity (pKB) of NVP-SRA880 in functional assays related to cAMP signaling.
Influence on Phospholipase C, Protein Kinase C, and MAP Kinase Pathways
Direct experimental studies detailing the specific influence of NVP-SRA880 on the Phospholipase C (PLC), Protein Kinase C (PKC), and Mitogen-Activated Protein (MAP) Kinase pathways are not extensively available in the current body of scientific literature. However, based on its established mechanism as a selective sst1 receptor antagonist, its influence on these pathways can be inferred from the known signaling cascades coupled to the sst1 receptor.
Somatostatin receptors, including sst1, are known to couple to a variety of intracellular signaling pathways beyond the inhibition of adenylyl cyclase. nih.gov The activation of sst1 by somatostatin can lead to the modulation of these alternative pathways, and as a competitive antagonist, NVP-SRA880 would be expected to block these effects.
Phospholipase C (PLC) and Protein Kinase C (PKC) Pathways: The coupling of somatostatin receptors to the PLC pathway can lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG is an activator of PKC, while IP3 stimulates the release of intracellular calcium. While the coupling of sst1 to PLC is cell-type dependent, in systems where this coupling exists, NVP-SRA880 would act to prevent the somatostatin-induced activation of PLC and, consequently, the downstream activation of PKC and calcium mobilization.
MAP Kinase Pathway: The MAP kinase cascade is a critical signaling pathway involved in regulating cell proliferation, differentiation, and survival. cellsignal.com Activation of the sst1 receptor has been shown to modulate the MAP kinase pathway. nih.gov This modulation can be either stimulatory or inhibitory, depending on the cellular context. By blocking the sst1 receptor, NVP-SRA880 would prevent the downstream signaling initiated by somatostatin that leads to the activation or inhibition of the MAP kinase cascade. For instance, in cell types where sst1 activation leads to an inhibition of cell proliferation via the MAP kinase pathway, NVP-SRA880 would be expected to reverse this effect.
The following table outlines the inferred effects of NVP-SRA880 on these signaling pathways, based on its antagonist activity at the sst1 receptor.
It is important to note that these are inferred actions, and further direct experimental validation is required to definitively characterize the influence of NVP-SRA880 on the PLC, PKC, and MAP Kinase signaling pathways.
Preclinical Pharmacological and Neurobiological Efficacy of Nvp Sra880
Modulation of Neural Circuitry and Neurotransmission
NVP-SRA880 exerts its effects by blocking the actions of the endogenous neuropeptide somatostatin (B550006) at the sst1 receptor. This receptor is known to be involved in the regulation of neurotransmitter release and neuronal excitability. The antagonist action of NVP-SRA880 allows for a detailed investigation of the specific functions of sst1 in modulating neural circuits.
Functional Significance in Retinal Neurobiology
In the retina, the sst1 receptor has been identified as a key regulator of somatostatin release. Preclinical studies using NVP-SRA880 have provided direct evidence for the role of sst1 as an autoreceptor in this tissue. In ex vivo rat retinal explants, the sst1 agonist CH275 was found to reduce somatostatin levels in a concentration-dependent manner. This effect was reversed by the application of NVP-SRA880, confirming the antagonistic properties of the compound and the autoreceptor function of sst1 in the retina. These findings highlight the potential of NVP-SRA880 to modulate retinal neurochemistry.
Effect of NVP-SRA880 on Somatostatin Release in Rat Retina
| Compound | Concentration (M) | Effect on Somatostatin Levels | Reversal by NVP-SRA880 |
|---|---|---|---|
| CH275 (sst1 agonist) | 10-7 | Reduction | - |
| CH275 (sst1 agonist) | 10-6 | Reduction | - |
| CH275 (sst1 agonist) | 10-5 | Reduction | Yes (with 10-5 M NVP-SRA880) |
Investigation of sst1 Autoreceptor Roles in Discrete Brain Regions (e.g., basal ganglia, hippocampus)
The function of the sst1 receptor as an inhibitory autoreceptor has been investigated in key brain regions such as the hippocampus and is suggested in the basal ganglia. In the hippocampus, intrahippocampal administration of NVP-SRA880 has been shown to significantly increase local levels of somatostatin-14, providing strong evidence for its role in a negative feedback loop controlling somatostatin release. This autoreceptor function appears to be specific, as NVP-SRA880 did not affect the levels of gamma-aminobutyric acid (GABA). While the sst1 receptor is also believed to act as an autoreceptor in the basal ganglia, specific preclinical studies utilizing NVP-SRA880 to confirm this role in this region are not as extensively detailed in the current literature.
Behavioral Modulation by NVP-SRA880 in Preclinical Models
The investigation into the behavioral effects of NVP-SRA880 is a developing area of research. Based on the known distribution and function of sst1 receptors in brain regions associated with social and emotional behaviors, it is hypothesized that NVP-SRA880 may have modulatory effects in these domains. However, direct preclinical evidence from studies specifically using NVP-SRA880 to assess these behaviors is limited.
Enhancement of Social Interaction Behaviors
There is currently a lack of published preclinical studies that have directly investigated the effects of NVP-SRA880 on social interaction behaviors in animal models. While somatostatin systems are implicated in the regulation of social behaviors, the specific role of the sst1 receptor and the impact of its antagonism with NVP-SRA880 remain to be elucidated through dedicated research.
Reduction of Aggressive Phenotypes
Similarly, the scientific literature lacks specific preclinical investigations into the effects of NVP-SRA880 on aggressive phenotypes in animal models. While studies on sst1 receptor knockout mice have suggested a potential role for this receptor in the modulation of aggression, there are no direct studies available that have pharmacologically tested this hypothesis using NVP-SRA880. Therefore, any potential for NVP-SRA880 to reduce aggressive behaviors is speculative at this time and awaits experimental validation.
Facilitation of Learning and Cognitive Processes
Emerging preclinical evidence suggests that NVP-SRA880, a selective antagonist of the somatostatin sst1 receptor, may play a role in enhancing learning and cognitive functions. While comprehensive in-vivo studies detailing the specific cognitive domains affected by NVP-SRA880 are not extensively available in the public domain, the foundational understanding of the somatostatin system in the brain provides a strong rationale for these effects. Somatostatin itself is deeply implicated in neural transmission and memory formation. Antagonism of the sst1 receptor, which is thought to function as an autoreceptor, could potentially lead to an increase in the release of somatostatin, thereby modulating the activity of other somatostatin receptors that are positively correlated with cognitive enhancement. Further targeted preclinical research is necessary to fully elucidate the specific pro-cognitive effects of NVP-SRA880 and the behavioral contexts in which they are most prominent.
Mechanistic Evaluation of Antidepressant-like Activities
The potential antidepressant-like properties of NVP-SRA880 are linked to its function as an inhibitory autoreceptor antagonist. Preclinical models propose a mechanism whereby the administration of NVP-SRA880 leads to an increase in the release and signaling of somatostatin (SRIF) in the brain. This is significant because altered somatostatin levels have been observed in individuals with major depressive disorder.
A key hypothesis suggests that the therapeutic effects of some conventional antidepressants, such as the tricyclic antidepressant imipramine (B1671792), may be partly mediated by their ability to upregulate somatostatin. However, this upregulation is believed to be constrained by a negative feedback loop involving the sst1 receptor. By blocking this feedback mechanism, NVP-SRA880 is thought to facilitate a more robust and sustained increase in somatostatin levels induced by antidepressants. This enhanced somatostatin signaling, likely acting through other somatostatin receptor subtypes such as sst2 and sst3, is postulated to be responsible for the observed antidepressant-like effects in animal models. This synergistic interaction suggests a novel therapeutic strategy for mood disorders.
Indirect Endocrine System Modulation via Somatostatin sst1 Receptor Antagonism
NVP-SRA880's antagonism of the sst1 receptor also has implications for the endocrine system, primarily through the modulation of hormone release from the pituitary gland.
Regulation of Somatotropin Release in Experimental Models
Effects on Hormone Secretion and Viability in Pituitary Adenoma Cell Lines
The role of somatostatin analogs in the management of pituitary adenomas, particularly those that hypersecrete hormones, is well-documented. These therapeutic agents typically act as agonists at somatostatin receptors (predominantly sst2 and sst5) to suppress hormone secretion and inhibit tumor cell growth.
There is a lack of specific preclinical data on the direct effects of the sst1 antagonist NVP-SRA880 on hormone secretion and viability in pituitary adenoma cell lines. However, based on the known distribution and function of somatostatin receptor subtypes in these tumors, some inferences can be drawn. Since NVP-SRA880 is an antagonist, it would not be expected to mimic the inhibitory effects of somatostatin agonists. Its primary role in this context would likely be as a research tool to investigate the specific contribution of the sst1 receptor to the pathophysiology of pituitary adenomas. Further studies are required to determine if sst1 receptor antagonism with NVP-SRA880 has any direct or indirect effects on the viability and hormonal output of various pituitary adenoma cell subtypes.
Exploration of NVP-SRA880's Broader Physiological Implications
The selective antagonism of the sst1 receptor by NVP-SRA880 opens avenues for exploring its broader physiological implications beyond the central nervous and endocrine systems. The sst1 receptor is expressed in various peripheral tissues, and its blockade could influence a range of physiological processes.
Preclinical research into the wider effects of sst1 antagonism is still in its early stages. Potential areas of investigation include its role in inflammatory processes, gastrointestinal function, and vascular physiology. Given the widespread distribution of somatostatin and its receptors, the systemic administration of an sst1 antagonist like NVP-SRA880 could have a multifaceted physiological impact that warrants further detailed preclinical investigation to understand its complete pharmacological profile.
Advanced Research Methodologies for Nvp Sra880 Investigation
In Vitro Approaches for Ligand Characterization
In vitro methodologies are foundational in determining the affinity, potency, and functional activity of a ligand at its receptor. These assays, conducted in controlled laboratory settings, provide precise quantitative data on the molecular interactions of the compound.
Radioligand binding assays are a cornerstone for characterizing receptor-ligand interactions and are considered the gold standard for measuring the affinity of a ligand for its target receptor. creative-bioarray.com These assays employ a radioactively labeled ligand to quantify the binding to a receptor of interest. For NVP-SRA880, these assays have been crucial in determining its binding affinity and selectivity for the somatostatin (B550006) sst1 receptor.
Competition binding assays, a common application of this technique, are used to determine the relative affinity (Ki) of an unlabeled compound, such as NVP-SRA880, by measuring its ability to displace a radiolabeled ligand from the receptor. creative-bioarray.com Studies have demonstrated that NVP-SRA880 exhibits high affinity for native somatostatin sst1 receptors from various species, including rat, mouse, monkey, and human cerebral cortex, as well as for human recombinant sst1 receptors. nih.gov In contrast, it displays significantly lower affinity for other human recombinant somatostatin receptor subtypes. nih.gov
Table 1: Binding Affinity (pKd) of NVP-SRA880 for Somatostatin sst1 Receptors
| Receptor Source | Species | pKd Value |
| Native Cerebral Cortex | Rat | 7.8-8.6 |
| Native Cerebral Cortex | Mouse | 7.8-8.6 |
| Native Cerebral Cortex | Monkey | 7.8-8.6 |
| Native Cerebral Cortex | Human | 7.8-8.6 |
| Recombinant sst1 | Human | 8.0-8.1 |
Data sourced from Hoyer et al., 2004. nih.gov
Functional assays are essential for determining whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring the biological response following receptor binding. For G-protein coupled receptors (GPCRs) like the somatostatin receptors, common functional assays include the measurement of cyclic adenosine (B11128) monophosphate (cAMP) accumulation and guanosine (B1672433) 5'-O-(3-thiotriphosphate) (GTPγS) binding. nih.govnih.gov
NVP-SRA880 has been characterized in various transduction assays. In studies measuring the inhibition of forskolin-stimulated cAMP accumulation induced by somatotropin release inhibiting factor (SRIF), NVP-SRA880 demonstrated no intrinsic activity. nih.gov Instead, it acted as a surmountable antagonist. nih.gov Similarly, in SRIF-stimulated GTPγS binding assays, NVP-SRA880 also behaved as an antagonist. nih.gov These findings, combined with data from binding studies, suggest that NVP-SRA880 functions as a competitive antagonist at the sst1 receptor. nih.gov
Table 2: Antagonist Activity (pKB) of NVP-SRA880 in Functional Assays
| Functional Assay | Finding | pKB Value |
| Forskolin-stimulated cAMP accumulation | Surmountable antagonist | 7.5-7.7 |
| SRIF-stimulated GTPγS binding | Surmountable antagonist | 7.5-7.7 |
| SRIF-stimulated luciferase gene expression | Surmountable antagonist | 7.5-7.7 |
Data sourced from Hoyer et al., 2004. nih.gov
The use of both recombinant and native cell line models is critical for a thorough in vitro characterization of a compound. Recombinant cell lines, such as COS-7 cells, can be transfected to express a specific receptor subtype, providing a clean system to study the interaction of a compound with its intended target. figshare.com This approach is particularly useful for determining selectivity across different receptor subtypes.
Native cell lines, like the AtT-20 mouse pituitary tumor cell line, endogenously express certain receptors and can provide insights into the compound's activity in a more physiologically relevant context. The evaluation of NVP-SRA880 has utilized both native and recombinant receptors to confirm its high affinity and antagonist activity at the sst1 receptor. nih.gov
Preclinical Animal Models for Pharmacological Evaluation
Preclinical animal models are indispensable for assessing the in vivo effects of a drug candidate and bridging the gap between in vitro findings and potential clinical applications. mdpi.com Rodent models are frequently employed in these studies due to their physiological similarities to humans, cost-effectiveness, and the availability of established behavioral paradigms. mdpi.comnih.gov
Behavioral paradigms in rodent models are designed to assess the effects of a compound on complex behaviors such as social interaction, cognition, and anxiety. nih.gov For a compound like NVP-SRA880, which targets a receptor involved in neurotransmission, these models would be critical for understanding its potential central nervous system effects. The choice of a specific behavioral paradigm depends on the therapeutic indication being investigated. nih.gov For instance, social recognition tests could be used to evaluate effects on social memory, while elevated plus mazes might assess anxiolytic or anxiogenic properties.
Genetically modified animal models, such as knockout mice, are powerful tools for elucidating the specific role of a receptor in a physiological or pathological process. nih.govnih.gov In the context of NVP-SRA880, the use of sst1 knockout mice would be invaluable for confirming that the in vivo effects of the compound are indeed mediated through the sst1 receptor. By comparing the response to NVP-SRA880 in wild-type and sst1 knockout animals, researchers can dissect the on-target effects from any potential off-target activities. Furthermore, the use of models with specific receptor knockouts in particular tissues, such as sst1 or sst2 knockout retinas, would allow for a detailed investigation of the local function of these receptors and the impact of their antagonism.
Ex Vivo Analysis using Tissue Preparations (e.g., retinal explants)
Ex vivo studies, which are conducted on tissue removed from a living organism, provide a crucial intermediate step between in vitro cell-based assays and in vivo animal models. For NVP-SRA880, the use of retinal explants has offered significant insights into its function within a preserved, intact neural tissue environment. This methodology allows for the study of cellular interactions and neuronal signaling in a context that closely mimics the physiological state.
A key investigation utilizing this approach demonstrated the role of the sst1 receptor as an autoreceptor in the rat retina. nih.gov In this study, retinal explants were used to examine the regulation of somatostatin release. The sst1 agonist, CH275, was found to decrease the release of somatostatin from these retinal preparations in a concentration-dependent manner. nih.gov Crucially, the application of NVP-SRA880, acting as an sst1 antagonist, effectively reversed this inhibitory effect. nih.gov This finding strongly suggests that the sst1 receptor, when activated, normally functions to inhibit the release of its own ligand, somatostatin, and that NVP-SRA880 can block this negative feedback loop. nih.govnih.gov
The experimental design for such ex vivo studies typically involves the careful dissection and maintenance of retinal tissue in a controlled culture environment. The release of neurotransmitters, such as somatostatin, can be stimulated by depolarization with agents like potassium chloride (KCl) and quantified using sensitive techniques like radioimmunoassay. nih.gov The ability to manipulate the pharmacological environment of the retinal explant by introducing specific agonists and antagonists like CH275 and NVP-SRA880, respectively, allows for the precise dissection of receptor function.
Below is a data table summarizing the pivotal findings from the ex vivo retinal explant study involving NVP-SRA880.
| Experimental Condition | Effect on Somatostatin Release | Implication for sst1 Receptor Function | Role of NVP-SRA880 |
| Baseline | Basal level of somatostatin release | Normal physiological state | - |
| + CH275 (sst1 agonist) | Decreased somatostatin release | Activation of sst1 inhibits somatostatin release (autoreceptor function) | - |
| + CH275 + NVP-SRA880 | Reversal of the CH275-induced decrease in somatostatin release | NVP-SRA880 blocks the inhibitory effect of the sst1 agonist | Antagonist at the sst1 receptor |
Sophisticated Techniques in Pharmacological Characterization (e.g., Electrophysiological Studies)
The comprehensive pharmacological characterization of NVP-SRA880 has involved a suite of sophisticated in vitro techniques to determine its binding affinity, selectivity, and functional activity at the sst1 receptor. These studies are fundamental to understanding the molecule's mechanism of action at a molecular level.
Radioligand binding assays have been instrumental in quantifying the affinity of NVP-SRA880 for various somatostatin receptor subtypes. These experiments have consistently shown that NVP-SRA880 possesses a high affinity for the sst1 receptor, while displaying significantly lower affinity for other somatostatin receptor subtypes (sst2, sst3, sst4, and sst5). nih.gov This high degree of selectivity is a critical attribute for a pharmacological tool intended to probe the specific functions of the sst1 receptor.
Functional assays are essential to move beyond simple binding and understand the biological effect of a compound. For NVP-SRA880, its antagonist properties have been confirmed through second messenger and signal transduction studies. For instance, in cells engineered to express the sst1 receptor, somatostatin agonists typically inhibit the production of cyclic AMP (cAMP) stimulated by forskolin. NVP-SRA880 has been shown to counteract this effect, demonstrating its ability to block the intracellular signaling cascade initiated by receptor activation. nih.gov Similarly, in GTPγS binding assays, which measure the activation of G-proteins coupled to the receptor, NVP-SRA880 did not stimulate GTPγS binding on its own and competitively inhibited the binding stimulated by somatostatin agonists. nih.gov
The following table summarizes the key in vitro pharmacological characteristics of NVP-SRA880.
| Assay Type | Parameter Measured | Finding for NVP-SRA880 |
| Radioligand Binding | Affinity (pKd) for human recombinant sst1 receptor | 8.0-8.1 |
| Radioligand Binding | Affinity (pKd) for other human somatostatin receptors | ≤ 6.0 |
| Functional Assay (cAMP) | Antagonist activity (pKB) | 7.5-7.7 |
| Functional Assay (GTPγS Binding) | Antagonist activity | Competitive antagonist behavior |
While these biochemical assays provide a solid foundation, electrophysiological studies represent a further level of sophistication in pharmacological characterization, particularly for a compound active in the nervous system. Somatostatin is known to modulate neuronal excitability by affecting various ion channels, including potassium (K+) and calcium (Ca2+) channels. nih.gov Electrophysiological techniques, such as patch-clamp recordings from individual neurons, would allow for a direct assessment of how NVP-SRA880, by blocking sst1 receptor signaling, influences these fundamental aspects of neuronal function in the retina. For example, studies have shown that somatostatin can enhance K+ currents and modulate Ca2+ currents in photoreceptors. nih.gov Investigating whether NVP-SRA880 can prevent these effects would provide a more detailed understanding of the sst1 receptor's role in retinal signal processing. To date, specific electrophysiological data for NVP-SRA880 in retinal neurons has not been extensively published, representing an important avenue for future research.
Prospective Research Avenues and Preclinical Therapeutic Insights for Nvp Sra880
Expanding Research into Neuropsychiatric Disorders
The sst1 receptor is expressed in brain regions implicated in mood and anxiety, suggesting that NVP-SRA880 could be a valuable tool for investigating and potentially treating neuropsychiatric disorders. The exploration of NVP-SRA880 in this domain is supported by the known neuromodulatory functions of somatostatin (B550006).
Preclinical models are instrumental in bridging the gap between basic neuroscience and clinical applications for neuropsychiatric disorders. nih.govresearchgate.net The anxiolytic and antidepressant-like potential of targeting the somatostatin system is an active area of research. While some studies point to the therapeutic potential of sst4 agonists, the role of sst1 antagonism is also being explored. nih.gov The complex interplay of somatostatin receptors in mood regulation suggests that selective antagonists like NVP-SRA880 could offer a novel therapeutic strategy.
A key area of investigation is the impact of NVP-SRA880 on the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in stress-related disorders. nih.govmdpi.comcloudfront.net The HPA axis is a major neuroendocrine system that mediates the body's response to stress. nih.gov Neuropeptides play a crucial role in modulating HPA axis activity. nih.gov Given the expression of sst1 receptors in the hypothalamus and pituitary, NVP-SRA880 could be used to dissect the specific contribution of this receptor subtype to HPA axis regulation under both basal and stressful conditions.
| Potential Research Application | Rationale | Preclinical Models |
| Anxiety Disorders | sst1 receptor is present in limbic brain regions. | Elevated plus maze, open field test, light-dark box. |
| Depressive Disorders | Somatostatin system is implicated in the pathophysiology of depression. | Forced swim test, tail suspension test, chronic unpredictable stress models. nih.gov |
| HPA Axis Dysregulation | sst1 receptors are located in key HPA axis structures. | Dexamethasone suppression test, corticotropin-releasing hormone (CRH) stimulation test in animal models. mdpi.comcloudfront.net |
Further Investigations into Endocrine Pathophysiology
The somatostatin system is a key regulator of the endocrine system, and the sst1 receptor is expressed in various endocrine tissues, including the pancreas and pituitary gland. This distribution suggests that NVP-SRA880 could have significant implications for understanding and potentially treating endocrine disorders.
In the context of neuroendocrine tumors (NETs), which often overexpress somatostatin receptors, NVP-SRA880 could be investigated for its diagnostic and therapeutic potential. nih.govfrontiersin.org While current therapies often utilize somatostatin analogues that are agonists, the role of sst1 antagonism is less understood and warrants investigation. mdpi.com NVP-SRA880 could be used in preclinical models of NETs to explore whether blocking sst1 receptor signaling affects tumor growth, hormone secretion, or response to other therapies. nih.gov
The role of sst1 in glucose homeostasis also presents a promising area of research for NVP-SRA880. Somatostatin is known to inhibit the secretion of both insulin (B600854) and glucagon (B607659). By selectively blocking the sst1 receptor, NVP-SRA880 could be used to investigate the specific contribution of this receptor subtype to the regulation of pancreatic hormone release. This could have implications for the pathophysiology and treatment of diabetes.
| Endocrine Disorder | Potential Role of sst1 Antagonism | Research Focus for NVP-SRA880 |
| Neuroendocrine Tumors | Modulation of tumor cell proliferation and hormone secretion. | Evaluating anti-tumor effects in cell culture and animal models of NETs. nih.govfrontiersin.org |
| Diabetes Mellitus | Regulation of insulin and glucagon secretion from pancreatic islets. | Investigating the impact on glucose tolerance and pancreatic beta-cell function. |
| Pituitary Disorders | Regulation of hormone release from the pituitary gland. | Exploring effects on growth hormone, TSH, and ACTH secretion in relevant models. |
Rational Design and Synthesis of NVP-SRA880 Analogues and Derivatives
The discovery of NVP-SRA880 as a non-peptide sst1 antagonist opens the door for the rational design and synthesis of analogues with improved pharmacological properties. nih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, aiming to enhance potency, selectivity, and pharmacokinetic profiles. nih.govmdpi.commdpi.com
By systematically modifying the chemical structure of NVP-SRA880, researchers can identify key molecular features responsible for its binding to the sst1 receptor. This knowledge can then be used to design derivatives with increased affinity and selectivity over other somatostatin receptor subtypes and other G-protein coupled receptors. The goal is to develop second-generation compounds with optimized therapeutic potential and reduced off-target effects.
Another important aspect of analogue development is the improvement of bioavailability and brain penetrability, particularly for potential applications in neuropsychiatric disorders. The physicochemical properties of NVP-SRA880 can be fine-tuned through chemical modifications to enhance its ability to cross the blood-brain barrier and reach its target receptors in the central nervous system.
| Design Objective | Strategy | Desired Outcome |
| Enhanced Potency | Modify functional groups interacting with the receptor binding pocket. | Lower effective dose and increased therapeutic efficacy. |
| Improved Selectivity | Alter scaffold to reduce affinity for other somatostatin receptor subtypes. | Minimized off-target effects and improved safety profile. |
| Increased Bioavailability | Optimize lipophilicity and other physicochemical properties. | Suitability for oral administration and improved patient compliance. |
| Enhanced CNS Penetration | Modify structure to facilitate crossing the blood-brain barrier. | Efficacy in treating central nervous system disorders. |
Exploration of Synergistic Pharmacological Combinations
The unique mechanism of action of NVP-SRA880 as an sst1 antagonist suggests its potential for use in combination with other therapeutic agents to achieve synergistic effects. This approach could enhance therapeutic efficacy and potentially reduce the required doses of individual drugs, thereby minimizing side effects.
In the realm of neuropsychiatric disorders, combining NVP-SRA880 with existing antidepressants or anxiolytics could offer a novel treatment strategy. For instance, a preclinical study has already suggested that the co-administration of SRA880 (NVP-SRA880) with the tricyclic antidepressant imipramine (B1671792) leads to enhanced antidepressant-like effects. researchgate.net The proposed mechanism involves the blockade of sst1-mediated negative feedback on somatostatin release, thereby augmenting the effects of imipramine. researchgate.net This finding provides a strong rationale for exploring other synergistic combinations with drugs that modulate monoaminergic systems. nih.gov
In the context of endocrine disorders, NVP-SRA880 could be combined with existing therapies for neuroendocrine tumors or diabetes. For example, in NETs, combining NVP-SRA880 with somatostatin analogues that target other receptor subtypes could lead to a more comprehensive blockade of tumor-promoting pathways. nih.gov In diabetes, combining it with agents that enhance insulin secretion or sensitivity could offer a multi-faceted approach to glycemic control.
| Therapeutic Area | Potential Combination Agent | Rationale for Synergy |
| Depression | Selective Serotonin Reuptake Inhibitors (SSRIs) | Complementary mechanisms of action on neuronal signaling pathways. researchgate.netnih.gov |
| Anxiety | Benzodiazepines or other anxiolytics | Targeting different neurochemical systems involved in anxiety. |
| Neuroendocrine Tumors | sst2/sst5 receptor agonists (e.g., octreotide) | Broader inhibition of somatostatin receptor-mediated signaling. nih.gov |
| Diabetes | GLP-1 receptor agonists | Complementary effects on insulin secretion and glucose metabolism. |
Contribution to Novel Methodological Development in Somatostatin Receptor Research
As a selective, non-peptide antagonist, NVP-SRA880 is an invaluable pharmacological tool for advancing our understanding of sst1 receptor biology. nih.gov Its availability facilitates the development and refinement of various research methodologies aimed at studying the intricacies of the somatostatin system.
NVP-SRA880 can be utilized in the development of novel radioligand binding assays to characterize the sst1 receptor in different tissues and cell types with high specificity. nih.gov By competing with radiolabeled ligands for binding to the sst1 receptor, NVP-SRA880 can help to quantify receptor density and affinity in various physiological and pathological states.
Furthermore, NVP-SRA880 can be instrumental in studying the cellular and molecular processes regulated by the sst1 receptor. For example, it can be used to investigate receptor trafficking, including internalization and desensitization, upon agonist stimulation. Understanding these processes is crucial for developing drugs with desired signaling properties. Fluorescently labeling NVP-SRA880 or its derivatives could also enable the visualization of sst1 receptor dynamics in living cells, providing unprecedented insights into its function.
| Methodological Application | Contribution of NVP-SRA880 | Advancement in Research |
| Receptor Binding Assays | Serves as a selective competitor for radioligands. nih.gov | Accurate quantification of sst1 receptor expression and affinity. |
| In Vitro Functional Assays | Blocks sst1-mediated signaling pathways. nih.gov | Elucidation of the specific downstream effects of sst1 activation. |
| Receptor Trafficking Studies | Allows for the study of agonist-induced receptor internalization. | Understanding of receptor regulation and signaling dynamics. |
| In Vivo Imaging | Potential for radiolabeling to visualize sst1 receptor distribution. | Non-invasive assessment of sst1 receptor expression in preclinical models. |
Q & A
Q. What interdisciplinary approaches enhance translational research on NVP-SRA880?
- Methodology : Combine pharmacological data with clinical insights (e.g., patient-derived organoids) to predict efficacy. Collaborate with bioinformaticians to mine public datasets (e.g., GEO) for sst1 expression patterns in diseases. Use systems biology models to simulate drug-receptor dynamics .
Data Analysis and Reporting Guidelines
- Handling Negative Results : Disclose non-significant outcomes transparently, discussing potential causes (e.g., underpowered studies, assay sensitivity) .
- Visualization : Use forest plots for meta-analyses and heatmaps for omics data. Ensure tables include SD/SE, sample sizes, and statistical tests .
- Replication : Follow STARD or ARRIVE guidelines for experimental reporting to facilitate replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
